molecular formula C45H74O18 B10829612 Timosaponin C

Timosaponin C

Cat. No.: B10829612
M. Wt: 903.1 g/mol
InChI Key: ROHLIYKWVMBBFX-AMMIEGAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Timosaponin C is a natural steroidal saponin primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a traditional Chinese medicinal herb. This compound has been recognized for its various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Timosaponin C is typically extracted from the rhizomes of Anemarrhena asphodeloides Bunge using methods such as solvent extraction, followed by purification processes like column chromatography. The extraction process involves the use of solvents like methanol or ethanol, and the purification is often achieved through silica gel chromatography .

Industrial Production Methods: In industrial settings, the extraction and purification of this compound are scaled up using similar methods but with larger equipment and more efficient solvents. Techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Timosaponin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

Timosaponin C exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Timosaponin C is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. Its ability to modulate multiple pathways and targets makes it a versatile compound in scientific research and therapeutic applications .

Properties

Molecular Formula

C45H74O18

Molecular Weight

903.1 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21+,22-,23+,24-,25-,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1

InChI Key

ROHLIYKWVMBBFX-AMMIEGAUSA-N

Isomeric SMILES

CC1=C(O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O

Origin of Product

United States

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